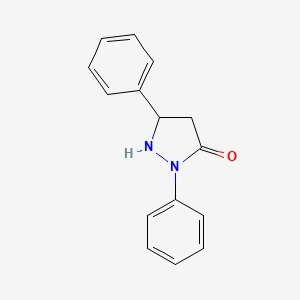
5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- typically involves multi-step organic reactions. Common starting materials might include quinazoline derivatives, naphthalene, and aniline. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can convert the quinazoline ring to more reduced forms.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while substitution reactions can produce various substituted quinazolines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinazoline
- 4-Methylquinazoline
- 2-Naphthylquinazoline
- Phenylaminoquinazoline
Uniqueness
5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazoline derivatives.
Conclusion
While detailed information about 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is limited, this general structure provides an overview of what such an article might include. For precise details, consulting specific scientific literature and databases is recommended.
Propriétés
Numéro CAS |
61416-88-4 |
|---|---|
Formule moléculaire |
C25H17N3O2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
6-anilino-4-methyl-2-naphthalen-1-ylquinazoline-5,8-dione |
InChI |
InChI=1S/C25H17N3O2/c1-15-22-23(21(29)14-20(24(22)30)27-17-10-3-2-4-11-17)28-25(26-15)19-13-7-9-16-8-5-6-12-18(16)19/h2-14,27H,1H3 |
Clé InChI |
QJMYWWNJBPBYNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)C3=CC=CC4=CC=CC=C43)C(=O)C=C(C2=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane](/img/structure/B12912166.png)
![Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12912171.png)


![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)

![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)

![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)
![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

